2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-1-{3-[(4-methylphenyl)carbonyl]imidazolidin-1-yl}ethanone
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Overview
Description
2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-1-[3-(4-METHYLBENZOYL)-1-IMIDAZOLIDINYL]-1-ETHANONE is a complex organic compound that features a benzimidazole moiety, a methoxy group, and an imidazolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-1-[3-(4-METHYLBENZOYL)-1-IMIDAZOLIDINYL]-1-ETHANONE typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents such as trimethyl orthoformate.
Introduction of Methoxy Group: The methoxy group is introduced via methylation reactions using reagents like methyl iodide in the presence of a base.
Formation of Imidazolidinyl Group: The imidazolidinyl group is formed through cyclization reactions involving appropriate diamines and carbonyl compounds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like thiols, amines, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-1-[3-(4-METHYLBENZOYL)-1-IMIDAZOLIDINYL]-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and antiviral agent due to the presence of the benzimidazole moiety.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves interactions with various molecular targets:
Enzyme Inhibition: The benzimidazole moiety can inhibit enzymes by binding to their active sites.
DNA Intercalation: The compound can intercalate into DNA, disrupting its function and leading to cell death.
Signal Transduction Pathways: It can modulate signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-METHOXY-2-[[(5-METHOXY-1H-BENZIMIDAZOL-2-YL)SULPHONYL]METHYL]-3,5-DIMETHYLPYRIDINE 1-OXIDE
- N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide
Uniqueness
2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-1-[3-(4-METHYLBENZOYL)-1-IMIDAZOLIDINYL]-1-ETHANONE is unique due to its combination of a benzimidazole moiety with an imidazolidinyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C21H22N4O3S |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-1-[3-(4-methylbenzoyl)imidazolidin-1-yl]ethanone |
InChI |
InChI=1S/C21H22N4O3S/c1-14-3-5-15(6-4-14)20(27)25-10-9-24(13-25)19(26)12-29-21-22-17-8-7-16(28-2)11-18(17)23-21/h3-8,11H,9-10,12-13H2,1-2H3,(H,22,23) |
InChI Key |
ZBHHHFRVVSNADP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(C2)C(=O)CSC3=NC4=C(N3)C=C(C=C4)OC |
Origin of Product |
United States |
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